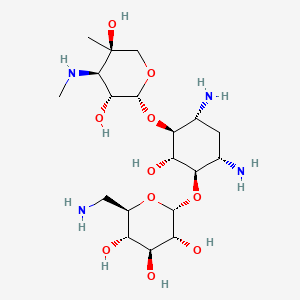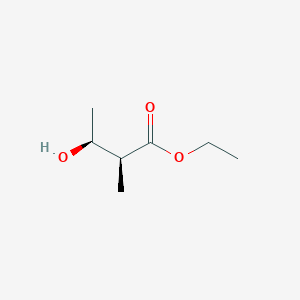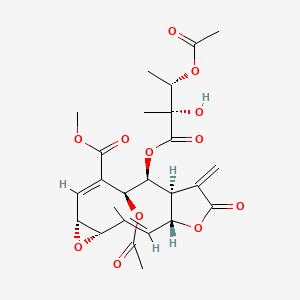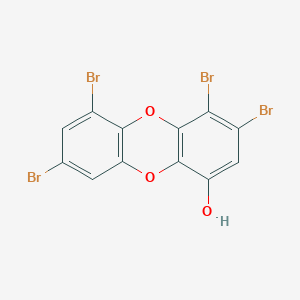
Sulfanilamide sodium
描述
Sulfanilamide sodium is a sulfonamide antibacterial compound. It is an organic molecule consisting of an aniline derivatized with a sulfonamide group. This compound has been historically significant as one of the first antibiotics used to treat bacterial infections. It was widely used during World War II to reduce infection rates and contributed to a dramatic reduction in mortality rates compared to previous wars .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilamide sodium can be carried out through several steps starting from benzene. The process involves nitration of benzene to produce nitrobenzene, which is then reduced to aniline. Aniline undergoes sulfonation to form sulfanilic acid, which is then converted to sulfanilamide through the reaction with ammonium hydroxide .
Industrial Production Methods
In industrial settings, this compound is produced by adding n-acetylsulfanilyl chloride to ammonium hydroxide, resulting in p-acetamidobenzene sulfamide. This intermediate is then hydrolyzed under alkaline conditions using sodium hydroxide to obtain sodium sulfanilamide. The final product, sulfanilamide, is isolated by reacting sodium sulfanilamide with hydrochloric acid and concentrating the solution .
化学反应分析
Types of Reactions
Sulfanilamide sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfanilic acid.
Reduction: Reduction of nitrobenzene to aniline is a key step in its synthesis.
Substitution: Electrophilic aromatic substitution reactions are involved in its synthesis, such as nitration and sulfonation.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are used for nitration of benzene.
Reduction: Tin and hydrochloric acid are used for the reduction of nitrobenzene to aniline.
Sulfonation: Sulfuric acid is used for sulfonation of aniline to form sulfanilic acid.
Major Products Formed
Sulfanilic Acid: Formed during the sulfonation of aniline.
Sodium Sulfanilamide: Formed during the hydrolysis of p-acetamidobenzene sulfamide.
科学研究应用
Sulfanilamide sodium has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sulfonamide compounds.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Historically used to treat bacterial infections, particularly during World War II.
Industry: Used in the production of various sulfonamide derivatives with different pharmacological activities.
作用机制
Sulfanilamide sodium functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
相似化合物的比较
Sulfanilamide sodium belongs to the sulfonamide class of antibiotics. Similar compounds include:
Sulfapyridine: Used to treat pneumonia.
Sulfathiazole: Used during World War II to treat infections in soldiers.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat various bacterial infections
This compound is unique due to its historical significance and its role as a precursor to many other sulfonamide antibiotics.
属性
IUPAC Name |
sodium;(4-aminophenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2O2S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H-,8,9,10);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRKCGWEOIQFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[NH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63-74-1 (Parent) | |
| Record name | Sulfanilamide sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00143688 | |
| Record name | Sulfanilamide sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10103-15-8 | |
| Record name | Sulfanilamide sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfanilamide sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, 4-amino-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFANILAMIDE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZB6W6B524 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












](/img/structure/B1254595.png)



